2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-13-8-4-5-9-14(13)21-17(27)12-25-20(28)26-16-11-7-6-10-15(16)22-18(24(2)3)19(26)23-25/h4-11H,12H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDTNXKZSCSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This is achieved through the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Introduction of the dimethylamino group: This step involves the substitution of the hydrogen atom on the triazoloquinoxaline core with a dimethylamino group.
Acetylation: The final step involves the acetylation of the compound to introduce the N-(2-methylphenyl)acetamide moiety.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research indicates that compounds within the triazoloquinoxaline family exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of prostate cancer and melanoma cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival .
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially acting against viruses such as HIV by inhibiting viral replication processes .
Pharmacological Insights
Several studies have highlighted the pharmacological significance of this compound:
- Mechanism of Action : The triazoloquinoxaline core is believed to interact with specific biological targets, including enzymes involved in DNA synthesis and repair. This interaction can lead to the modulation of cellular pathways associated with cancer progression and microbial resistance .
- Bioavailability and Metabolism : Investigations into the pharmacokinetics of this compound suggest that it has favorable absorption characteristics, making it a candidate for further development in drug formulation .
- Toxicological Studies : Toxicity assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation to mitigate potential side effects in clinical applications .
Case Study 1: Anticancer Efficacy
A study published in Pharmacology Research reported on the synthesis and evaluation of a series of triazoloquinoxaline derivatives. The results indicated that one derivative significantly reduced tumor growth in xenograft models of prostate cancer by inducing apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
In another investigation documented in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide involves:
DNA Intercalation: The compound intercalates into DNA, disrupting its structure and function.
Enzyme Inhibition: Inhibits enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation.
Apoptosis Induction: Induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Comparison with Similar Compounds
(a) Core Heterocycle Variations
- Triazoloquinoxaline (Target) vs. Triazoloquinoline (tq1-2YER, Yex-2YEX): The quinoxaline core in the target compound contains two nitrogen atoms in its bicyclic system, compared to one nitrogen in quinoline derivatives.
- Quinazoline (Compound 1) vs. Triazoloquinoxaline (Target): Compound 1’s quinazoline core is associated with anticonvulsant activity , but the triazoloquinoxaline scaffold in the target compound introduces a triazole ring, which could enhance metabolic stability and redox activity.
(b) Substituent Effects
- Dimethylamino Group (Target): The 4-dimethylamino substituent likely increases basicity, promoting ionic interactions with acidic residues in biological targets (e.g., glutamate receptors or kinases). This contrasts with the morpholino group in stu-1NVR, which offers a rigid, hydrophilic moiety .
- Acetamide Side Chain (Target vs.
(c) Topological and Spatial Considerations
- The target compound’s planar triazoloquinoxaline core may facilitate intercalation or stacking with nucleic acids or aromatic protein residues, a property shared with Yex-2YEX’s pyrrole substituent .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
Anticonvulsant Potential: Compound 1’s quinazoline-acetamide structure demonstrated anticonvulsant activity in rodent models . The target’s triazoloquinoxaline core may offer improved efficacy due to enhanced stability.
Kinase Inhibition: Triazoloquinoline derivatives (e.g., tq1-2YER) have shown kinase inhibitory activity in silico studies . The dimethylamino group in the target compound could similarly modulate kinase binding.
Solubility and Bioavailability: The acetamide group in the target compound may enhance aqueous solubility compared to more hydrophobic analogs like Yex-2YEX.
Further research is required to validate these hypotheses through in vitro and in vivo studies.
Biological Activity
The compound 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazoloquinoxaline core linked to an acetamide group. The presence of a dimethylamino moiety suggests potential interactions with biological targets such as enzymes and receptors.
Chemical Structure
- Molecular Formula : C16H18N4O
- Molecular Weight : 282.35 g/mol
- IUPAC Name : 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
Antitumor Activity
Several studies have demonstrated the antitumor potential of triazoloquinoxaline derivatives. For instance:
- Case Study 1 : A derivative similar to the compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HepG2, MCF-7). The mechanism involved apoptosis induction and G2/M phase cell cycle arrest, suggesting that these compounds may serve as effective chemotherapeutic agents .
- Case Study 2 : Another study highlighted that triazoloquinoxaline derivatives showed promising binding affinity to DNA, leading to intercalation and subsequent inhibition of topoisomerase II activity, which is crucial for DNA replication .
Neuropharmacological Effects
Research indicates that certain triazoloquinoxaline derivatives possess neuropharmacological effects:
- Behavioral Studies : Compounds from this class have been shown to reduce immobility in Porsolt's behavioral despair model in rats, indicating potential antidepressant properties .
- Receptor Binding Affinity : Some derivatives exhibit selective binding to adenosine A1 and A2 receptors, which are implicated in mood regulation and anxiety disorders .
Antimicrobial Activity
Emerging data also suggest antimicrobial properties:
- Preliminary Findings : Recent investigations into the biological activities of newly synthesized triazoloquinoxaline compounds revealed effectiveness against various bacterial strains, including Staphylococcus aureus .
Summary of Biological Activities
The mechanisms underlying the biological activities of triazoloquinoxaline derivatives are multifaceted:
- Topoisomerase Inhibition : By intercalating into DNA and inhibiting topoisomerase II, these compounds disrupt DNA replication processes essential for cancer cell proliferation.
- Apoptotic Pathways : Induction of apoptosis is facilitated through various signaling pathways activated by the binding of these compounds to cellular targets.
- Receptor Interaction : The selective binding to adenosine receptors may modulate neurotransmitter release and influence mood-related behaviors.
Q & A
Q. What are the key synthetic routes for this compound, and what critical reaction conditions are required?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization of precursors like substituted quinoxalines with hydrazine derivatives.
- Step 2 : Introduction of the dimethylamino group at the 4-position using nucleophilic substitution or palladium-catalyzed coupling.
- Step 3 : Acetamide linkage via coupling reactions (e.g., carbodiimide-mediated activation) between the triazoloquinoxaline intermediate and 2-methylphenylamine.
Q. Critical Conditions :
- Oxidation : Hydrogen peroxide or other oxidizing agents for ketone formation (e.g., 1-oxo group) .
- Temperature Control : Reactions often require reflux in aprotic solvents (e.g., DMF, THF) at 80–120°C .
- Catalysts : Triethylamine or CDI (1,1'-carbonyldiimidazole) for acid activation during amide bond formation .
Q. How is the compound characterized spectroscopically to confirm its structure?
- NMR : H and C NMR are used to verify substituent positions (e.g., dimethylamino protons at ~2.8–3.2 ppm, aromatic protons in the triazoloquinoxaline ring) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (1-oxo, acetamide) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets like GABA receptors?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinity to GABA receptors. The triazoloquinoxaline core may engage in π-π stacking with aromatic residues (e.g., Tyr157), while the acetamide moiety forms hydrogen bonds with Thr237 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
- Validation : Compare computational results with experimental IC values from radioligand displacement assays .
Q. What strategies address discrepancies in biological activity data across in vivo models?
- Model-Specific Factors :
- Species Differences : GABA receptor subunit composition varies between rodents and primates, affecting anticonvulsant efficacy .
- Dosage Regimens : Optimize pharmacokinetics (e.g., bioavailability via LogP adjustments) to align with metabolic rates of the model species .
- Data Harmonization :
- Use standardized seizure induction protocols (e.g., PTZ vs. maximal electroshock) to reduce variability .
- Apply meta-analysis tools to reconcile ED values from disparate studies.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Assays :
- In Vitro : GABA receptor binding assays using muscimol.
- In Vivo : Seizure threshold tests in mice to compare derivatives .
Q. What analytical techniques resolve contradictions in metabolic stability data?
- LC-MS/MS : Quantify major metabolites (e.g., hydroxylated triazoloquinoxaline) in hepatic microsomes .
- CYP Inhibition Assays : Identify cytochrome P450 isoforms involved in metabolism (e.g., CYP3A4 vs. CYP2D6) to explain interspecies variability .
- Cross-Study Validation : Compare half-life () and clearance (CL) values across human/rodent hepatocyte models .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Degradation Pathways :
- Stabilization :
Q. What in silico tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
